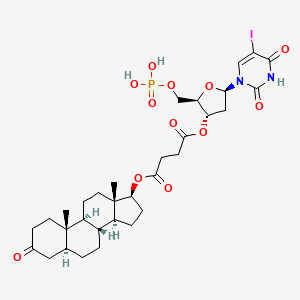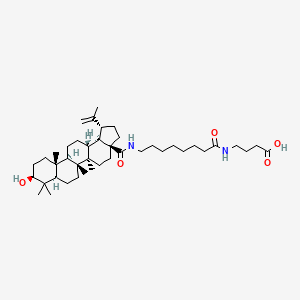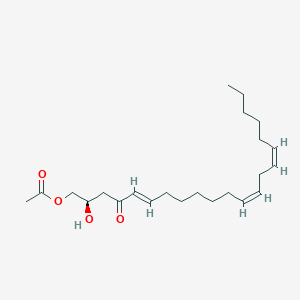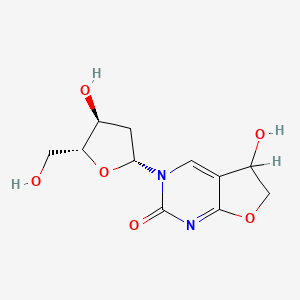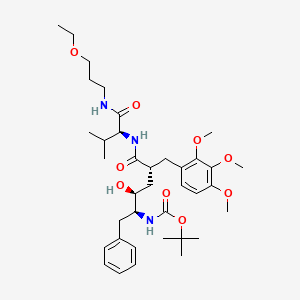
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide typically involves a multi-step process. One common synthetic route includes the condensation of 2-acetylaminophenylacetic acid with 3-ethylbenzothiazolium iodide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents due to its biological activity.
Medicine: Research has indicated its potential use in medicinal chemistry for the development of new pharmaceuticals, especially those targeting specific biological pathways.
Industry: In material science, it is used in the fabrication of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide can be compared with other benzothiazolium salts and related compounds, such as:
2-(2-(Acetylphenylamino)ethenyl)-3-methylbenzothiazolium iodide: Similar structure but with a methyl group instead of an ethyl group.
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium chloride: Similar structure but with a chloride ion instead of an iodide ion.
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium bromide: Similar structure but with a bromide ion instead of an iodide ion.
The uniqueness of this compound lies in its specific electronic properties and reactivity, which make it suitable for particular applications in chemistry, biology, and material science.
Propriétés
Numéro CAS |
35080-47-8 |
|---|---|
Formule moléculaire |
C19H19IN2OS |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
N-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C19H19N2OS.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MNJURKTVDAMYOT-UHFFFAOYSA-M |
SMILES isomérique |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


